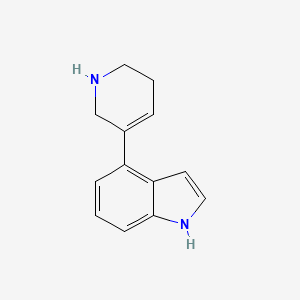
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a fused pyridine ring, which adds to its structural complexity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the presence of nucleophilic reagents and sometimes microwave irradiation to optimize the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of solvents, reaction conditions, and catalysts are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium periodate is a common oxidizing agent used in the oxidation of indole derivatives.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carbaldehyde derivatives , while substitution reactions can yield various halogenated or sulfonylated indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression . For example, it can act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 2,3-(1,4-butanediyl)-: This compound has a similar indole structure but with a different fused ring system.
1H-Indole, 2,3,4,5-tetrahydro-: Another indole derivative with a different degree of saturation in the fused ring.
Uniqueness
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is unique due to its specific fused pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in other indole derivatives .
Propiedades
Número CAS |
77801-79-7 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole |
InChI |
InChI=1S/C13H14N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,3-6,8,14-15H,2,7,9H2 |
Clave InChI |
PJADMEDZWVVNBV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(=C1)C2=C3C=CNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
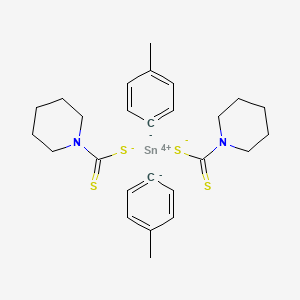
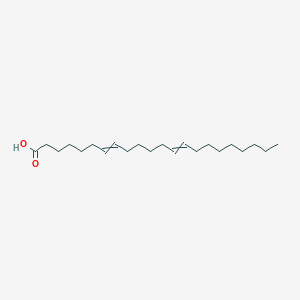
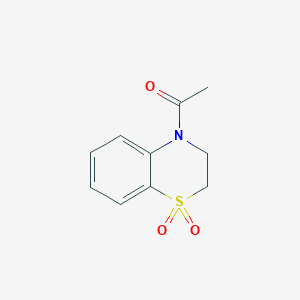
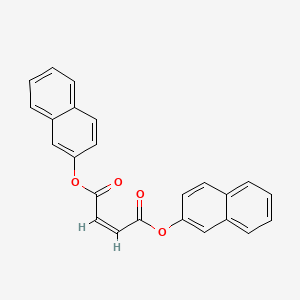
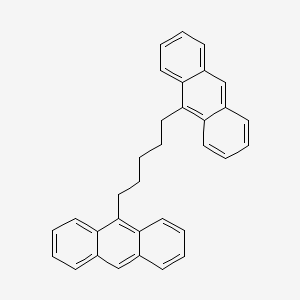


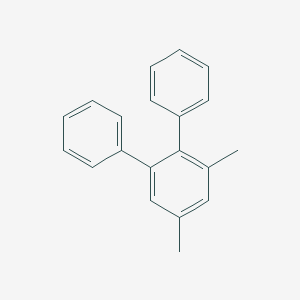




![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
